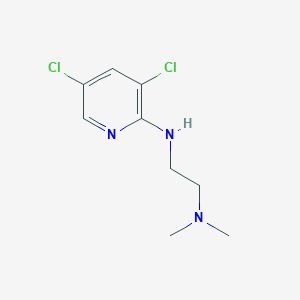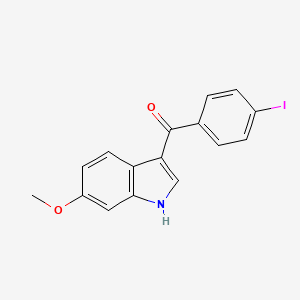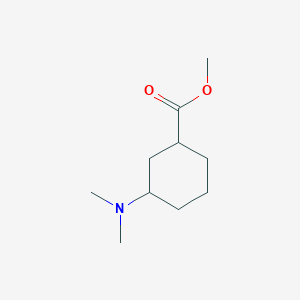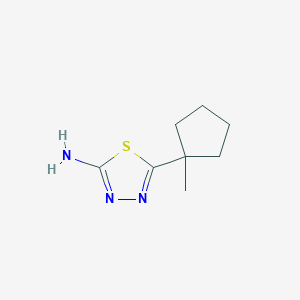
5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazides with appropriate reagents under controlled conditions. One common method includes the reaction of 1-methylcyclopentylamine with carbon disulfide and hydrazine hydrate in an acidic medium.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties contribute to the efficiency and effectiveness of various industrial processes.
Mechanism of Action
The mechanism by which 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(1-Methylcyclopentyl)-1,2-oxazol-3-amine
1-(1-Methylcyclopentyl)-4-propan-2-ylbenzene
Uniqueness: 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine stands out due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
5-(1-methylcyclopentyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H13N3S/c1-8(4-2-3-5-8)6-10-11-7(9)12-6/h2-5H2,1H3,(H2,9,11) |
InChI Key |
YURIVJRTKPILOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


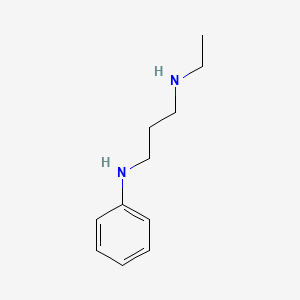
![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
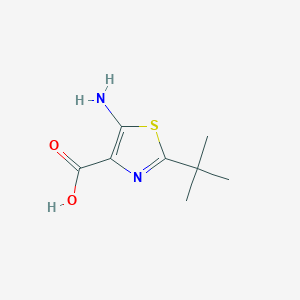
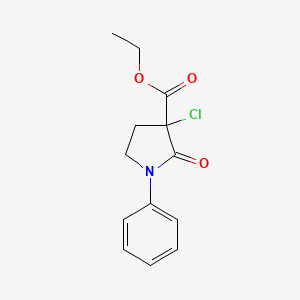
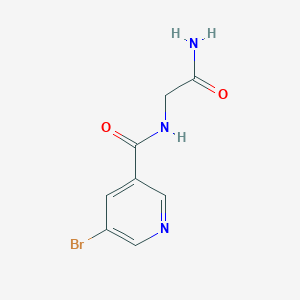
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)

![6-(2-bromoethyl)-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15356355.png)


